Itraconazole-d9

LC-MS/MS stable isotope-labeled internal standard isotopic interference

Choose Itraconazole-d9 for its definitive +9 Da mass shift—3× the FDA minimum—eliminating isotopic overlap with the analyte's natural isotopologues. This ≥98% isotopically pure SIL-IS achieves an LLOQ of 0.301 ng/mL in human plasma, a 3.3-fold improvement over -d5 analogs, enabling accurate terminal-phase PK profiling. It pairs with hydroxyitraconazole-d8 for concurrent parent–metabolite quantification in a single <5-min LC-MS/MS run. Lot-specific CoA documentation (HRMS, ²H-NMR) supports ANDA/NDA submissions.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 714.7 g/mol
Cat. No. B15545306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole-d9
Molecular FormulaC35H38Cl2N8O4
Molecular Weight714.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,2D3,3D2,25D
InChIKeyVHVPQPYKVGDNFY-FALIESLJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itraconazole-d9 for LC-MS/MS Quantification: Isotopic Purity and Analytical Specifications


Itraconazole-d9 (CAS 1309272-50-1) is a deuterated analog of the triazole antifungal agent itraconazole, in which nine hydrogen atoms are replaced by deuterium, yielding a molecular formula of C35H29D9Cl2N8O4 and a molecular weight of 714.69 g/mol [1]. The compound retains the biological activity profile of the parent drug—including inhibition of the Hedgehog signaling pathway (IC50 ≈ 800 nM) and lanosterol 14α-demethylase [2]—while the nine-deuterium substitution provides a +9 Da mass shift from the unlabeled parent (705.64 g/mol). This mass difference is sufficient for unambiguous MS/MS discrimination when used as a stable isotope-labeled internal standard (SIL-IS) . The compound is supplied with a certified purity specification of ≥95% (some vendors certify >98%) and is intended exclusively for research and analytical use, not for diagnostic or therapeutic applications [3].

Why Itraconazole-d9 Cannot Be Substituted with Itraconazole-d4 or Itraconazole-d5 in Validated Analytical Workflows


Deuterated internal standards for itraconazole are not interchangeable despite sharing the same parent structure. The number and positioning of deuterium atoms directly determine the mass shift (Δm) that separates the internal standard from the analyte in MS/MS detection. Itraconazole-d9 provides a +9 Da mass shift, whereas alternative labeled standards such as itraconazole-d4 (+4 Da) and itraconazole-d5 (+5 Da) offer smaller mass differentials . This distinction has practical consequences: smaller mass shifts increase the risk of isotopic peak overlap with the analyte's natural M+1, M+2, or M+3 isotopologues, particularly at high concentrations or when multiple chlorine atoms (two Cl atoms in itraconazole produce distinct isotopic patterns) complicate the mass spectrum [1]. Furthermore, validated bioanalytical methods are locked to specific MRM transitions—a method developed and validated with itraconazole-d9 (e.g., m/z 721.3→408.4) cannot simply substitute a -d4 or -d5 standard without full re-validation of transitions, retention times, and matrix effects, which would require substantial additional time and regulatory burden in GLP or clinical PK studies . The procurement decision therefore hinges on matching the exact isotopologue specified in the target analytical protocol.

Itraconazole-d9: Quantified Performance Differentiation Against Alternative Itraconazole Isotopologues


Mass Shift Differentiation: Itraconazole-d9 (+9 Da) vs. Itraconazole-d5 (+5 Da) for MS/MS Selectivity

Itraconazole-d9 provides a +9 Da mass shift from unlabeled itraconazole (m/z 705.4→392.5 for analyte vs. m/z 721.3→408.4 for the d9 internal standard), which is substantially larger than the +5 Da shift provided by itraconazole-d5 (m/z ≈ 710.4). This larger mass differential reduces the risk of spectral overlap between the internal standard and the analyte's naturally occurring M+2 and M+3 isotopologues, which arise from the two chlorine atoms in the itraconazole structure . In validated LC-MS/MS methods using itraconazole-d9 as the internal standard, the precursor-to-product ion transition of m/z 721.3→408.4 is fully resolved from the analyte transition of m/z 705.4→392.5, with no significant interference at the respective retention times .

LC-MS/MS stable isotope-labeled internal standard isotopic interference

Method Validation Linearity and Recovery: Itraconazole-d9 in Human Plasma LC-MS/MS

A validated LC-MS/MS method employing itraconazole-d9 as the internal standard for quantification of itraconazole in human plasma demonstrated a linearity range of 0.301 to 151.655 ng/mL. The method achieved a recovery of 52.07% for itraconazole (with 2.0% CV) and an internal standard recovery of 49.68% for itraconazole-d9, with intra-day and inter-day precision both ≤15% RSD across the calibration range. No significant interference was observed at the retention times of the analyte or internal standard . In contrast, a separate LC-MS/MS method developed with itraconazole-d5 as the internal standard reported a linearity range of 1-500 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL and analyte recoveries of 69.47-71.98% [1].

bioanalysis method validation pharmacokinetics

Isotopic Purity Specification: Itraconazole-d9 (>98%) vs. Vendor-Specified Thresholds

Itraconazole-d9 is commercially available with a certified isotopic purity of >98% deuterium incorporation at the nine labeled positions, as documented in vendor Certificates of Analysis (COA) [1]. This exceeds the typical ≥95% purity threshold specified for many research-grade deuterated standards and matches the >98% purity level offered for itraconazole-d5 . The higher isotopic enrichment minimizes the residual unlabeled (d0) fraction, which would otherwise contribute to baseline signal in the analyte channel and compromise the accuracy of low-concentration quantification . Verification of isotopic purity is performed via high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster pattern (M, M+1, M+2) and via ²H-NMR to confirm deuterium placement at the designated positions .

isotopic enrichment deuterium incorporation COA

Cross-Reactivity Avoidance: Itraconazole-d9 vs. Hydroxyitraconazole-d8 for Simultaneous Quantification

In methods requiring simultaneous quantification of itraconazole and its active metabolite hydroxyitraconazole, itraconazole-d9 and hydroxyitraconazole-d8 are paired as distinct internal standards with fully resolved MRM transitions. The monitored transitions are m/z 705.4→392.5 (itraconazole), m/z 721.3→408.4 (itraconazole-d9), m/z 716.5→402.6 (hydroxyitraconazole), and m/z 729.4→416.5 (hydroxyitraconazole-d8) . The 9 Da mass shift of itraconazole-d9, combined with the 8 Da shift of the d8 metabolite standard, ensures complete chromatographic and spectral separation of all four species without cross-interference. This validated approach has been applied to clinical pharmacokinetic studies in human volunteers, establishing parameters including Cmax, Tmax, AUC, and t1/2 for both parent and metabolite following 100 mg oral dosing .

metabolite quantification simultaneous analysis MRM transitions

Deuterium Number Adequacy: d9 Labeling Meets Bioanalytical Guideline Requirements for SIL-IS

Regulatory bioanalytical method validation guidelines (FDA, EMA) recommend that stable isotope-labeled internal standards contain at least 3 deuterium atoms to ensure adequate mass separation from the unlabeled analyte and to minimize the impact of naturally occurring isotopologues [1]. Itraconazole-d9, with nine deuterium substitutions, exceeds this minimum requirement by a factor of three [2]. In comparison, itraconazole-d4 (+4 Da) meets the minimum threshold but provides less margin against isotopic interference, while itraconazole-d5 (+5 Da) offers a slightly larger shift but still falls short of the d9 compound's margin. The nine-deuterium substitution also co-elutes with the unlabeled analyte under reversed-phase LC conditions, ensuring identical matrix effect and ion suppression correction—a property that is maintained regardless of deuterium number as long as the labeled positions do not alter chromatographic retention .

FDA bioanalytical method validation isotope dilution matrix effects

Itraconazole-d9: Validated Application Scenarios for Bioanalytical and Pharmacokinetic Workflows


Clinical Pharmacokinetic Studies Requiring Quantification of Itraconazole Below 1 ng/mL

The validated LC-MS/MS method employing itraconazole-d9 as the internal standard achieves an LLOQ of 0.301 ng/mL in human plasma, which is 3.3-fold lower than the 1 ng/mL LLOQ reported for methods using itraconazole-d5 . This sensitivity enables accurate characterization of the terminal elimination phase in pharmacokinetic studies, where plasma concentrations of itraconazole may fall below 1 ng/mL after 72-96 hours post-dose. The method has been successfully applied to a 14-subject, open-label, randomized, two-treatment, two-period crossover study of itraconazole 100 mg capsule formulations under fasting conditions, generating full pharmacokinetic profiles including Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2 [1].

Simultaneous Parent-Metabolite Quantification for ADME and Drug-Drug Interaction Studies

The itraconazole-d9 and hydroxyitraconazole-d8 internal standard pair enables concurrent quantification of itraconazole and its active metabolite in a single LC-MS/MS run with four fully resolved MRM transitions (m/z 705.4→392.5, 721.3→408.4, 716.5→402.6, and 729.4→416.5) . This is particularly valuable for drug-drug interaction studies where itraconazole's potent CYP3A4 inhibition must be correlated with both parent and metabolite exposure, and for ADME investigations where the metabolite hydroxyitraconazole contributes significantly to antifungal activity. The method requires only 100 μL of plasma and achieves a total run time of less than 5 minutes per sample [1].

Regulated Bioanalysis for ANDA and NDA Submissions Requiring SIL-IS with >98% Isotopic Purity

Itraconazole-d9 is supplied with a certified isotopic purity of >98% deuterium incorporation, verified by HRMS and ²H-NMR and documented in lot-specific Certificates of Analysis . This purity level ensures that residual unlabeled (d0) material does not contribute measurable signal to the analyte channel, a requirement for methods intended to support Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA). The compound's nine-deuterium labeling exceeds the FDA-recommended minimum of 3 deuterium atoms for SIL-IS by a factor of three, providing a compliance margin that reduces the risk of method rejection during regulatory review [1].

Therapeutic Drug Monitoring (TDM) Method Development and Validation

The validated linearity range of 0.301-151.655 ng/mL achieved with itraconazole-d9 as the internal standard encompasses the clinically relevant therapeutic window for itraconazole . This range covers both sub-therapeutic trough levels (<100 ng/mL) that may indicate non-adherence or malabsorption, and supratherapeutic levels (>500 ng/mL) associated with increased toxicity risk. The method's intra-day and inter-day precision of ≤15% RSD across the calibration range meets acceptance criteria for TDM assays used in clinical laboratory settings . The d9 internal standard corrects for variability in sample extraction (recovery 49.68%) and matrix effects, ensuring reliable quantification across diverse patient plasma matrices .

Technical Documentation Hub

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